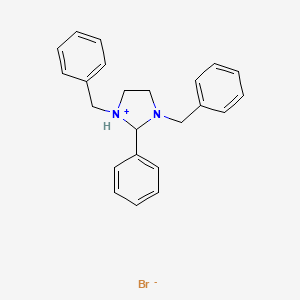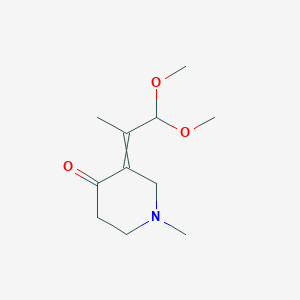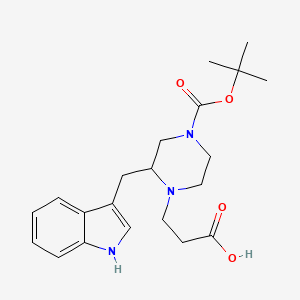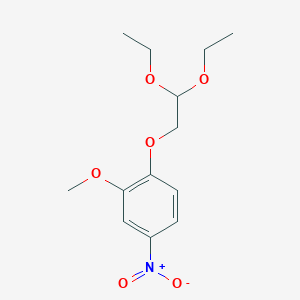
1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide is an organic compound with the molecular formula C23H24N2Br It is a derivative of imidazolidine, featuring two benzyl groups and a phenyl group attached to the imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide typically involves the reaction of benzylamine with benzyl bromide in the presence of a base, followed by cyclization with phenyl isocyanate. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the imidazolidine ring.
Wissenschaftliche Forschungsanwendungen
1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other imidazolidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dibenzyl-2-phenylimidazolidine
- 1,3-Dimethyl-2-phenylimidazolidine
- 1,3-Dibenzyl-2-imidazolidinethione
Uniqueness
1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion. This gives it distinct chemical properties and reactivity compared to other imidazolidine derivatives.
Eigenschaften
CAS-Nummer |
844831-61-4 |
|---|---|
Molekularformel |
C23H25BrN2 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
1,3-dibenzyl-2-phenylimidazolidin-1-ium;bromide |
InChI |
InChI=1S/C23H24N2.BrH/c1-4-10-20(11-5-1)18-24-16-17-25(19-21-12-6-2-7-13-21)23(24)22-14-8-3-9-15-22;/h1-15,23H,16-19H2;1H |
InChI-Schlüssel |
OWMHENWXKRDRRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C([NH+]1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone](/img/structure/B14182263.png)
![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
![2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14182279.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)








